N-tert-butyl-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
847253-27-4 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-tert-butyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)10-7(12)6-4-5-9-11-6/h4-5H,1-3H3,(H,9,11)(H,10,12) |
InChI Key |
CUGLONFNGQBMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=NN1 |
Origin of Product |
United States |
Sophisticated Spectroscopic and Crystallographic Elucidation of N Tert Butyl 1h Pyrazole 5 Carboxamide
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of N-tert-butyl-1H-pyrazole-5-carboxamide
Detailed research findings on the high-field and multidimensional NMR spectroscopy of this compound are not available in the current body of scientific literature.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for this compound Structure Confirmation
There are no published studies detailing the use of advanced 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural confirmation of this compound.
Dynamic NMR Studies for Conformational Analysis of this compound
There are no documented dynamic NMR studies focused on the conformational analysis of this compound in the scientific literature.
High-Resolution Mass Spectrometry and Fragmentation Pathways of this compound
Comprehensive high-resolution mass spectrometry data and an analysis of the fragmentation pathways for this compound are not available in published research.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
There are no available tandem mass spectrometry (MS/MS) studies to elucidate the specific fragmentation mechanisms of this compound.
High-Resolution Accurate Mass (HRAM) Determinations
Specific high-resolution accurate mass (HRAM) determinations for this compound are not reported in the scientific literature.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation
For a molecule like this compound, IMS-MS could distinguish between different conformers that may exist due to the rotational freedom around the amide bond and the bond connecting the tert-butyl group. The resulting collision cross-section (CCS) values would provide empirical data on the average spatial arrangement of the molecule in the gas phase. This information is critical for understanding its intrinsic molecular properties, free from solvent or solid-state packing effects. Computational modeling, in conjunction with experimental IMS-MS data, would allow for the assignment of specific conformations to the observed mobility peaks.
Vibrational Spectroscopy (Infrared and Raman) for Structural Insights into this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for probing the functional groups and intermolecular interactions within this compound.
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent functional groups. The pyrazole (B372694) ring itself would exhibit a series of characteristic ring stretching and bending vibrations. The N-H stretch of the pyrazole ring is expected in the region of 3200-3500 cm⁻¹, with its exact position being sensitive to hydrogen bonding. The C=O stretching vibration of the amide group (Amide I band) would be a strong feature in the IR spectrum, typically appearing around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1550 cm⁻¹. The bulky tert-butyl group would show characteristic C-H stretching and bending vibrations.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Pyrazole N-H | Stretching | 3200 - 3500 |
| Amide N-H | Stretching | 3150 - 3300 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| N-H (Amide II) | Bending | 1530 - 1570 |
| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1600 |
| tert-Butyl | C-H Bending | 1365 - 1395 |
Note: These are predicted values and the actual experimental frequencies may vary based on the molecular environment.
The presence of both a hydrogen bond donor (N-H of the pyrazole and amide) and a hydrogen bond acceptor (C=O of the amide and the pyrazole nitrogens) in this compound strongly suggests the formation of significant intermolecular hydrogen bonds in the solid state. These interactions can be readily studied using vibrational spectroscopy. Broadening and a red-shift of the N-H and C=O stretching bands in the IR spectrum are indicative of their involvement in hydrogen bonding. In related pyrazole structures, intermolecular hydrogen bonds have been shown to play a crucial role in the formation of dimers and extended chains. nih.govnih.govmdpi.comnih.gov For instance, in similar carboxamide-containing pyrazoles, N-H···O and N-H···N hydrogen bonds are common motifs that dictate the crystal packing. mdpi.com
While no SERS studies have been reported for this compound, this technique holds potential for ultra-sensitive detection and structural analysis, particularly at interfaces. By adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold), significant enhancement of the Raman signal can be achieved. This would allow for the study of the molecule's orientation on the surface and provide detailed information about which functional groups are interacting with the metal. For this compound, SERS could potentially elucidate the adsorption mechanism, for example, whether the molecule binds to the surface through the pyrazole ring's nitrogen lone pairs or the carbonyl oxygen.
Single-Crystal X-ray Diffraction Analysis of this compound and its Co-Crystals/Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
An X-ray crystallographic study of this compound would provide a wealth of information. It would unequivocally determine bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. The planarity of the pyrazole ring and the relative orientation of the tert-butyl and carboxamide substituents would be precisely defined.
Table 2: Illustrative Crystallographic Data for a Related Pyrazole Derivative (Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate) nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.0665 (2) |
| b (Å) | 9.3351 (2) |
| c (Å) | 10.5408 (3) |
| α (°) | 110.450 (1) |
| β (°) | 113.987 (1) |
| γ (°) | 97.645 (2) |
| Volume (ų) | 723.22 (3) |
| Z | 2 |
This data is for a related compound and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.
Analysis of Intermolecular Interactions
The solid-state architecture of this compound, like many crystalline organic molecules, is significantly influenced by a network of intermolecular interactions. These non-covalent forces dictate the molecular packing and, consequently, the macroscopic properties of the crystal. The primary interactions expected to play a role are hydrogen bonding and, to a lesser extent, van der Waals forces. Due to the absence of halogen atoms in its structure, halogen bonding is not a relevant interaction for this specific compound. Similarly, while π-π stacking is a possibility given the aromatic pyrazole ring, its significance can vary based on the crystal packing.
Hydrogen Bonding:
The this compound molecule possesses both hydrogen bond donors and acceptors, making hydrogen bonding a primary determinant of its supramolecular assembly. The key sites for hydrogen bonding are:
Donors: The N-H group of the pyrazole ring and the N-H of the amide linkage.
Acceptor: The carbonyl oxygen (C=O) of the amide group and the sp2-hybridized nitrogen atom of the pyrazole ring.
In the solid state, it is anticipated that these functional groups will engage in a network of intermolecular hydrogen bonds. For instance, the amide N-H can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of common supramolecular synthons like chains or dimers. A study on the regioisomeric compound, 1H-pyrazole-3-(N-tert-butyl)-carboxamide, revealed the presence of intermolecular hydrogen bonds involving the pyrazole N-H group. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, where the pyrazole N-H of one molecule interacts with the pyrazole nitrogen or the amide carbonyl of an adjacent molecule. Research on other pyrazole carboxamide derivatives has shown the formation of centrosymmetric dimers through N-H···O hydrogen bonds. iucr.orgmdpi.com For example, in 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, pairs of N-H⋯O hydrogen bonds link inversion-related molecules into dimers, creating a distinct R22(8) ring motif. iucr.orgnih.gov
π-π Stacking:
Co-crystallization Strategies for this compound
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid by combining a target molecule (in this case, this compound) with a co-former in a specific stoichiometric ratio within a crystal lattice. The selection of a co-former is crucial and is typically based on the potential for complementary intermolecular interactions, such as hydrogen bonding.
Given the hydrogen bonding capabilities of this compound, suitable co-formers would likely be molecules that can form robust and predictable hydrogen bond synthons with it. General strategies for the co-crystallization of pyrazole-containing compounds often involve the use of molecules with complementary functional groups. acs.org
Potential Co-formers and Supramolecular Synthons:
Carboxylic Acids: These are excellent co-formers for pyrazoles due to the high probability of forming a robust heterosynthon between the carboxylic acid's -COOH group and the pyrazole's N-H and basic nitrogen atom.
Other Amides: Co-crystallization with other amides could lead to the formation of amide-amide hydrogen bonding patterns.
Molecules with Hydroxyl Groups: Alcohols and phenols can act as hydrogen bond donors and acceptors, potentially interacting with the amide and pyrazole functionalities.
The general approach to co-crystallization would involve dissolving stoichiometric amounts of this compound and the chosen co-former in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent, cooling of a saturated solution, or grinding-assisted co-crystallization are common methods to obtain co-crystals. The resulting solid would then be analyzed using techniques like X-ray diffraction to confirm the formation of a new crystalline phase and to elucidate the intermolecular interactions between the compound and the co-former.
Chiroptical Spectroscopy (CD/ORD) for this compound Derivatives with Chirality
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful analytical techniques used to investigate the three-dimensional structure of chiral molecules. Since this compound itself is not chiral, it would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance, by replacing the tert-butyl group with a chiral substituent or by introducing a chiral center elsewhere in the molecule, the resulting derivative would be optically active and could be studied using these methods.
The synthesis of chiral pyrazole derivatives is an active area of research, often employing chiral auxiliaries or asymmetric catalysis. nih.gov For example, stereoselective synthesis has been used to create chiral pyrazole derivatives that are potent inhibitors of phosphodiesterase 4. nih.gov
Principles and Applications:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum typically shows positive or negative peaks (known as Cotton effects) at the wavelengths of electronic transitions. The sign and magnitude of these peaks are highly sensitive to the stereochemistry of the molecule. For a chiral derivative of this compound, CD spectroscopy could be used to:
Confirm the presence of chirality and the success of an asymmetric synthesis.
Determine the absolute configuration of the chiral centers, often by comparing experimental spectra with theoretical calculations.
Study conformational changes in the molecule.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, is also characteristic of a chiral molecule's stereochemistry. ORD and CD are related phenomena (through the Kronig-Kramers transforms) and provide complementary information.
Recent studies on other chiral heterocyclic compounds, such as imidazole (B134444) derivatives, have demonstrated the utility of chiroptical spectroscopy in characterizing their stereochemical properties, even in thin films. rsc.org Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be an indispensable tool for their stereochemical elucidation and for understanding how the introduction of chirality influences their electronic properties and intermolecular interactions. nih.gov
In Depth Computational and Theoretical Investigations of N Tert Butyl 1h Pyrazole 5 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of N-tert-butyl-1H-pyrazole-5-carboxamide
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of this compound at an atomic level.
Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G**, would be utilized to determine its optimized ground state geometry. nih.gov This process involves finding the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
DFT studies on related pyrazole-carboxamides have been successfully used to compute ground state geometries and other electronic properties. jcsp.org.pkresearchgate.net For instance, in a study on the tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, DFT (GIAO) calculations were performed to complement experimental NMR data. nih.govresearchgate.net Such calculations for this compound would yield crucial electronic properties like the dipole moment and the distribution of electron density, which are vital for understanding its intermolecular interactions.
Table 1: Illustrative DFT-Calculated Properties for a Pyrazole (B372694) Derivative
| Property | Illustrative Value |
| Total Energy | Varies with method |
| Dipole Moment | Varies with conformation |
| Key Bond Lengths | C=O, C-N, N-N, etc. |
| Key Bond Angles | Amide, Pyrazole ring |
| Key Dihedral Angles | Defines conformation |
| Note: This table is illustrative. Specific values for this compound are not available in the cited literature. |
Ab Initio Calculations for High-Accuracy Energy and Property Predictions
Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for energy and property predictions. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide benchmark values for the electronic energy and other molecular properties. For pyrazole and its derivatives, ab initio SCF calculations have been performed to obtain accurate ionization energies that compare well with experimental data.
For this compound, high-level ab initio calculations would be instrumental in refining the energetic landscape, providing a more accurate value for the global minimum energy and the relative energies of different conformers. These calculations serve as a gold standard for validating the results obtained from more computationally efficient methods like DFT.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A comprehensive DFT study on a series of pyrazole-carboxamides demonstrated the utility of FMO analysis in this class of compounds. jcsp.org.pk The HOMO and LUMO energies were calculated, and their energy gap was correlated with the stability of the molecules. For this compound, a similar analysis would reveal its electronic stability and potential reactivity in various chemical reactions. From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ2 / (2η)
Table 2: Illustrative FMO Analysis and Reactivity Descriptors for a Generic Pyrazole Carboxamide
| Parameter | Illustrative Value (eV) |
| EHOMO | -5.44 |
| ELUMO | -1.21 |
| HOMO-LUMO Gap (ΔE) | 4.23 |
| Ionization Potential (I) | 5.44 |
| Electron Affinity (A) | 1.21 |
| Electronegativity (χ) | 3.325 |
| Chemical Hardness (η) | 2.115 |
| Chemical Softness (S) | 0.236 |
| Electrophilicity Index (ω) | 2.61 |
| Note: These values are taken from a study on a different pyrazole-carboxamide and are for illustrative purposes only. jcsp.org.pk |
Conformational Analysis and Potential Energy Surface Mapping of this compound
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Global Minimum Conformation Identification and Energy Landscape Exploration
This compound possesses several rotatable bonds, leading to a complex potential energy surface (PES) with multiple local minima. Identifying the global minimum conformation, which is the most stable arrangement of the atoms, is a critical step in computational analysis. This is typically achieved by systematically rotating the flexible dihedral angles and performing geometry optimization at each step.
The study on the tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide implicitly highlights the importance of conformation, as the relative orientation of the carboxamide group is a key structural feature. nih.govresearchgate.net For this compound, a thorough exploration of the PES would map out the various low-energy conformers and the transition states that connect them, providing a detailed picture of its conformational flexibility.
Torsional Scans and Rotational Barriers Analysis
Torsional scans, or potential energy surface scans, are performed to quantify the energy barriers associated with the rotation around specific single bonds. For this compound, the rotation around the C-C bond connecting the pyrazole ring to the carbonyl group and the C-N bond of the amide linkage are of particular interest.
By performing a relaxed scan, where at each step of the dihedral angle rotation all other geometric parameters are optimized, the rotational energy profile can be obtained. The maxima on this profile correspond to the transition states for rotation, and their energy difference from the minima gives the rotational barrier. A study on N-benzhydrylformamides utilized DFT to calculate such rotational barriers, demonstrating the applicability of this method to amide-containing systems. mdpi.com This analysis for this compound would reveal the energetic cost of conformational changes, which is crucial for understanding its dynamic behavior.
Table 3: Illustrative Rotational Barrier for an Amide Bond
| Rotational Bond | Conformer 1 (Energy) | Transition State (Energy) | Rotational Barrier (kcal/mol) |
| C(O)-N | Emin | Emax | ΔE = Emax - Emin |
| Note: This table is illustrative. Specific values for this compound are not available in the cited literature. |
Solvent Effects on Conformational Preferences of this compound
The conformational landscape of this compound is significantly influenced by its environment, particularly the solvent. The molecule exists in equilibrium with its tautomer, 1H-pyrazole-3-(N-tert-butyl)carboxamide. nih.govyoutube.com In solution, the ratio of these tautomers is dependent on temperature, indicating that solvent-solute interactions play a critical role in stabilizing one form over the other. nih.govyoutube.com
While specific studies detailing the solvent effects on the conformational preferences of the this compound isomer are not extensively documented in publicly available literature, general principles of physical organic chemistry allow for well-founded postulations. The key conformational variables in this molecule are the orientation of the tert-butyl group and the rotation around the C-C and C-N bonds of the carboxamide group.
The presence of the amide functional group, with its capacity for hydrogen bonding as both a donor (N-H) and an acceptor (C=O), suggests that protic solvents (e.g., water, methanol) would strongly interact with the molecule. These interactions can stabilize conformations where the amide group is exposed and accessible. In contrast, aprotic polar solvents (e.g., DMSO, DMF) would primarily interact with the dipole moment of the molecule, potentially favoring different rotational isomers of the carboxamide group compared to protic solvents. Nonpolar solvents (e.g., hexane, toluene) would have the weakest interactions, and in such environments, intramolecular forces, such as steric hindrance from the bulky tert-butyl group, would be the dominant factors in determining the preferred conformation.
A hypothetical study on solvent effects might yield data similar to that presented in Table 1, illustrating how the dielectric constant and hydrogen bonding capacity of the solvent could shift the equilibrium between different conformers.
Table 1: Hypothetical Solvent Effects on the Major Conformer of this compound
| Solvent | Dielectric Constant (ε) | Predominant Conformer | Dihedral Angle (N-C-C=O) |
| Water | 80.1 | Conformer A | ~10° |
| Methanol | 32.7 | Conformer A | ~15° |
| DMSO | 46.7 | Conformer B | ~160° |
| Toluene | 2.4 | Conformer C | ~175° |
This table is illustrative and based on general principles of solvent-solute interactions, not on published experimental or computational data for this specific molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions of this compound
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing a virtual window into their movements and interactions at an atomic level. While specific MD simulation studies on this compound are not readily found in the literature, the methodology has been applied to other pyrazole-carboxamide derivatives, often in the context of their interaction with biological targets. youtube.comomicstutorials.com These studies reveal insights into binding stability, conformational changes upon binding, and the flexibility of different molecular regions. youtube.comomicstutorials.com
Analysis of Intramolecular Vibrations and Molecular Flexibility
By analyzing the trajectories from MD simulations, one can calculate the root-mean-square fluctuation (RMSF) for each atom. The RMSF provides a measure of the atom's displacement from its average position, thus highlighting the most flexible and rigid parts of the molecule. For this compound, it is expected that the pyrazole ring would be relatively rigid, while the tert-butyl group and the carboxamide moiety would exhibit greater flexibility. The analysis of intramolecular vibrations from the simulation can be correlated with experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy.
Studies of this compound in Model Biological Environments
MD simulations are extensively used to model how small molecules interact with biological macromolecules like proteins and nucleic acids. researchgate.netnih.gov Placing this compound in a model biological environment, such as a lipid bilayer or the active site of an enzyme, could predict its behavior in a physiological context. For instance, simulations could predict its membrane permeability or its binding mode and affinity to a specific protein target. Such studies are foundational in the field of drug discovery and design. youtube.comresearchgate.netyoutube.com
Prediction of Spectroscopic Parameters Using Theoretical Methods for this compound
Theoretical methods, particularly those based on quantum mechanics, are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of novel compounds.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Density Functional Theory (DFT) has emerged as a highly accurate method for predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is particularly effective for calculating NMR chemical shifts. nih.govyoutube.com For this compound, DFT (GIAO) calculations have been reported, although the detailed results are not widely accessible. nih.govyoutube.com
These calculations would involve optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing the calculated shielding values to that of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers and to assign specific signals in an experimental spectrum.
Table 2 provides an illustrative example of how theoretically predicted NMR data for a pyrazole derivative might compare to experimental values.
Table 2: Representative Comparison of Experimental and Theoretically Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for a Pyrazole Derivative
| Atom | Experimental δ (ppm) | Predicted δ (ppm) (DFT/GIAO) |
| H-3 | 7.60 | 7.55 |
| H-4 | 6.45 | 6.40 |
| C-3 | 138.2 | 137.9 |
| C-4 | 105.1 | 104.8 |
| C-5 | 148.5 | 148.2 |
| C=O | 165.3 | 165.0 |
This table is for illustrative purposes and does not represent actual data for this compound.
In addition to chemical shifts, spin-spin coupling constants can also be calculated, providing further detail about the connectivity and stereochemistry of the molecule. The comparison of predicted and experimental parameters is a powerful tool for confirming the structure of this compound and understanding its electronic structure.
Calculation of Vibrational Frequencies and Intensities
The theoretical vibrational spectrum of this compound would typically be calculated using Density Functional Theory (DFT). This quantum chemical method has been successfully applied to a variety of pyrazole derivatives to predict their infrared (IR) and Raman spectra. jcsp.org.pknih.gov
The process would begin with the geometry optimization of the molecule's ground state. A widely used functional for this purpose is B3LYP, paired with a suitable basis set such as 6-311++G(d,p), to accurately model the electronic structure. nih.gov Following the optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. researchgate.net
The output of this calculation provides the harmonic vibrational frequencies, which correspond to the different vibrational modes of the molecule (e.g., stretching, bending, and torsional motions). These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is a common practice to apply a scaling factor, typically around 0.96 for the B3LYP functional, to the calculated frequencies for better agreement with experimental data. nih.gov
The results of such a calculation would be presented in a table, assigning the scaled theoretical wavenumbers to specific vibrational modes of the this compound molecule. The calculated IR and Raman intensities are also crucial for interpreting the spectra, as they predict the relative peak heights.
Illustrative Data Table for Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Calculated IR Intensity | Calculated Raman Activity |
| N-H stretch (pyrazole) | Data not available | Data not available | Data not available |
| C-H stretch (tert-butyl) | Data not available | Data not available | Data not available |
| C=O stretch (amide) | Data not available | Data not available | Data not available |
| N-H bend (amide) | Data not available | Data not available | Data not available |
| C=N stretch (pyrazole) | Data not available | Data not available | Data not available |
| C-C stretch (pyrazole) | Data not available | Data not available | Data not available |
| Pyrazole ring deformation | Data not available | Data not available | Data not available |
Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the cited literature.
Simulation of UV-Vis and Circular Dichroism Spectra
The simulation of the ultraviolet-visible (UV-Vis) absorption and circular dichroism (CD) spectra for this compound would be conducted using Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for predicting the electronic transitions of molecules. jcsp.org.pknih.govnih.gov
The simulation would be based on the previously optimized ground-state geometry of the molecule. The TD-DFT calculation predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands in the UV-Vis spectrum. nih.gov For the simulation of the CD spectrum, the rotatory strengths (R) of the electronic transitions are calculated. nih.gov
These calculations are often performed considering the solvent environment, which can significantly influence the electronic spectra. The Polarizable Continuum Model (PCM) is a common approach to implicitly model the solvent effects. spectrabase.com The choice of functional, such as B3LYP or CAM-B3LYP, can also impact the accuracy of the results, especially for charge-transfer excitations. spectrabase.com
The results would identify the key electronic transitions, such as π → π* and n → π*, and the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).
Illustrative Data Table for Simulated UV-Vis and CD Spectra
| Excitation | λmax (nm) | Oscillator Strength (f) | Rotatory Strength (R, 10⁻⁴⁰ cgs) | Major Orbital Contribution |
| S₀ → S₁ | Data not available | Data not available | Data not available | e.g., HOMO → LUMO |
| S₀ → S₂ | Data not available | Data not available | Data not available | e.g., HOMO-1 → LUMO |
| S₀ → S₃ | Data not available | Data not available | Data not available | e.g., HOMO → LUMO+1 |
Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the cited literature. A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, for instance, identified a prominent absorption peak around 251 nm attributed to a π → π* transition. nih.gov Similar transitions would be expected for this compound, though the exact wavelengths would differ based on its specific electronic structure.
An in-depth analysis of the chemical reactivity and derivatization of this compound reveals a versatile scaffold amenable to a variety of transformations. This article explores the electrophilic and nucleophilic reaction pathways of this compound, focusing on its pyrazole nitrogens, carboxamide functionality, and the influence of the tert-butyl group. Additionally, it delves into regioselective functionalization strategies, including direct C-H activation and the introduction of chemical tags.
Advanced Analytical Methodologies and Stability Profiling of N Tert Butyl 1h Pyrazole 5 Carboxamide
Chromatographic and Hyphenated Techniques for Purity Assessment and Impurity Profiling of N-tert-butyl-1H-pyrazole-5-carboxamide
Chromatographic methods are indispensable for separating and quantifying this compound from related substances and impurities. The choice of technique is dictated by the nature of the impurities and the required sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic molecules like this compound. A robust, stability-indicating HPLC method is essential for separating the main component from process-related impurities and degradation products.
Method Development: A reversed-phase HPLC method is typically suitable for a compound of this polarity. The development would involve screening various stationary phases (e.g., C8, C18) and mobile phase compositions to achieve optimal separation. A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed below.
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Method Validation: The developed method would then be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. researchgate.netloesungsfabrik.dealtabrisagroup.com The validation would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Interactive Data Table: Illustrative HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 150 µg/mL | Complies |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results with small variations | Complies |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
The synthesis of this compound may involve the use of various organic solvents which could remain as volatile impurities. google.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling is the standard technique for the identification and quantification of such residual solvents, as outlined in USP General Chapter <467>. nih.govuspnf.com
Methodology: A sample of this compound is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed headspace vial and heated. The volatile impurities partition into the gas phase, which is then injected into the GC-MS system. The gas chromatograph separates the volatile compounds, and the mass spectrometer provides identification and quantification.
Interactive Data Table: Representative GC-MS Method for Residual Solvents
| Parameter | Value |
| GC Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Oven Program | 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min |
| Injector | Headspace, 140 °C |
| MS Detector | Electron Ionization (EI), Scan range 35-350 amu |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation | 60 min |
Potential volatile impurities could include solvents used in the synthesis, such as toluene, dichloromethane, or triethylamine.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis
For the detection and identification of trace-level non-volatile impurities and degradation products, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC. tandfonline.combiomedres.us The use of smaller particle size columns in UPLC provides higher resolution and sensitivity, allowing for the detection of impurities at very low levels. The coupling with a mass spectrometer facilitates the identification of these trace components based on their mass-to-charge ratio and fragmentation patterns. resolvemass.caresearchgate.net
Advantages in Trace Analysis:
Enhanced Sensitivity: Lower detection limits for trace impurities.
Improved Resolution: Better separation of closely eluting peaks.
Faster Analysis Times: Shorter run times compared to conventional HPLC.
Structural Elucidation: Mass spectrometry data aids in the identification of unknown impurities.
Interactive Data Table: Hypothetical UPLC-MS System Parameters for Trace Analysis
| Parameter | Value |
| UPLC Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
This technique would be particularly useful in forced degradation studies to identify and characterize the resulting degradation products, providing insights into the stability of this compound.
Thermal Analysis (e.g., DSC, TGA) for Understanding Phase Transitions and Thermal Decomposition Pathways of this compound
Thermal analysis techniques are crucial for characterizing the physicochemical properties of this compound, including its melting point, phase transitions, and thermal stability.
Differential Scanning Calorimetry (DSC) for Phase Transition Behavior
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine the melting point, glass transition temperature, and other phase transitions of a material. For this compound, DSC would provide a precise melting point, which is a key indicator of purity. The presence of impurities can lead to a broadening and depression of the melting endotherm.
Interactive Data Table: Representative DSC Data for a Pyrazole (B372694) Carboxamide Derivative
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
| Sample Pan | Aluminum, pierced lid |
| Melting Onset | 155 °C |
| Melting Peak | 158 °C |
| Enthalpy of Fusion (ΔH) | 120 J/g |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in TGA is used to assess the thermal stability of a compound and to study its decomposition profile. For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose and the number of decomposition steps. This information is critical for determining appropriate storage and handling conditions. The thermal stability of pyrazoline derivatives has been shown to be good, with decomposition temperatures often above 300°C. researchgate.netmdpi.com
Interactive Data Table: Representative TGA Data for a Pyrazole Derivative
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
| Temperature Range | 25 °C to 600 °C |
| Onset of Decomposition | ~250 °C |
| Major Weight Loss | 250 °C - 350 °C |
| Residue at 600 °C | < 2% |
Note: This data is representative of a thermally stable pyrazole derivative and is for illustrative purposes, as specific experimental data for this compound is not publicly available.
Reaction Calorimetry for Process Safety and Thermodynamics of Synthesis
Reaction calorimetry is an essential technique for evaluating the safety and thermodynamic parameters of chemical processes. It provides critical data such as the heat of reaction, heat flow, and heat capacity, which are vital for safe and efficient process scale-up. While specific reaction calorimetry data for the synthesis of this compound is not extensively available in the public domain, the principles of this methodology are broadly applicable.
The synthesis of pyrazole carboxamides typically involves the reaction of a pyrazole carboxylic acid or its derivative with an amine. Reaction calorimetry would be employed to monitor the thermal events of this amidation reaction in real-time. The data obtained would be used to identify potential thermal hazards, such as a rapid increase in temperature that could lead to a runaway reaction.
Key Thermodynamic and Safety Parameters Obtainable from Reaction Calorimetry:
| Parameter | Description | Significance in Process Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. | A high exothermic heat of reaction can pose a significant safety risk if not properly managed. |
| Heat Flow (Q) | The rate at which heat is generated or consumed by the reaction. | Monitoring heat flow helps in designing appropriate cooling systems to maintain the desired reaction temperature. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in an adiabatic scenario (no heat loss). | This parameter is crucial for assessing the potential for thermal runaway and ensuring that it remains below the decomposition temperature of the reactants and products. |
| Adiabatic Temperature Rise (ΔTad) | The temperature increase of the reaction mixture under adiabatic conditions. | Used in conjunction with MTSR to evaluate the severity of a potential thermal runaway. |
For a representative synthesis of a pyrazole derivative, such as the formation of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, techniques like adiabatic calorimetry are used to determine the self-accelerating decomposition temperature (SADT) and the time to maximum rate under adiabatic conditions (TMRad) nih.gov. These parameters are crucial for the safe storage and handling of the compound and its intermediates.
Spectrophotometric Methods for Quantitative Analysis and Interaction Studies of this compound
Spectrophotometric methods are widely used for the quantitative analysis and study of molecular interactions of various compounds, including pyrazole derivatives.
UV-Vis spectroscopy is a valuable tool for the quantitative determination of compounds containing chromophores. The pyrazole ring system in this compound exhibits absorption in the UV region. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the pyrazole ring and the solvent used.
The concentration of this compound in a solution can be determined using the Beer-Lambert law, provided a calibration curve is established with standards of known concentration.
Typical Data from UV-Vis Spectroscopic Analysis of Pyrazole Derivatives:
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M-1·cm-1) | Solvent |
| Pyrazole | 203 | 5.44 x 10-18 (cross-section) | Gas Phase |
| 3,5-Dimethyl-1H-pyrazole | 218 | 435 | Not Specified |
| 3,5-Diphenyl-1H-pyrazole | 254 | 1046 | Not Specified |
| 3,5-Ditert-butyl-1H-pyrazole | 282 | 685 | Not Specified |
This table presents data for related pyrazole compounds to illustrate the typical range of UV-Vis absorption properties.
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. While not all pyrazole derivatives are fluorescent, many exhibit fluorescence that can be utilized to probe their binding to other molecules. The intrinsic fluorescence of a pyrazole compound can be quenched or enhanced upon interaction with another species, providing insights into the binding mechanism.
In cases where the pyrazole derivative itself is not fluorescent, its interaction with a fluorescent probe can be studied. For example, the binding of certain 1H-pyrazole-3-carboxamide derivatives to DNA has been investigated by monitoring the quenching of the fluorescence of an ethidium bromide-DNA complex researchgate.netmdpi.com. The pyrazole compound displaces the ethidium bromide from the DNA, leading to a decrease in fluorescence intensity. This quenching can be analyzed using the Stern-Volmer equation to determine the binding constants.
Example of Fluorescence Quenching Data for a Pyrazole Carboxamide Derivative Interacting with a DNA-Ethidium Bromide Complex:
| Molar Ratio of Compound to DNA | Fluorescence Intensity (Arbitrary Units) | % Quenching |
| 0 | 100 | 0 |
| 0.1 | 85 | 15 |
| 0.2 | 72 | 28 |
| 0.4 | 55 | 45 |
| 0.6 | 40 | 60 |
| 0.8 | 30 | 70 |
| 1.0 | 25 | 75 |
This is a representative data table illustrating the principle of fluorescence quenching in an interaction study of a pyrazole carboxamide derivative.
Stability Studies of this compound under Various Environmental Conditions
Stability testing is a critical component of the characterization of any chemical compound to ensure its quality, efficacy, and safety over time.
Photostability studies are conducted to evaluate the effect of light exposure on a compound. The degradation of a molecule upon exposure to light can lead to a loss of potency and the formation of potentially harmful degradants. The photostability of pyrazole derivatives can vary depending on their specific structure. Some pyrazole derivatives have been reported to possess good photostability researchgate.net.
The photodegradation of related heterocyclic compounds, such as nitroimidazole derivatives, has been shown to follow first-order kinetics nist.gov. A typical photostability study would involve exposing a solution of this compound to a controlled light source (e.g., a xenon lamp simulating sunlight) and monitoring the decrease in its concentration over time using a stability-indicating analytical method, such as HPLC.
Hypothetical Photodegradation Data for a Pyrazole Derivative Following First-Order Kinetics:
| Time (hours) | Concentration (%) |
| 0 | 100 |
| 2 | 90 |
| 4 | 81 |
| 6 | 73 |
| 8 | 66 |
| 12 | 53 |
| 24 | 28 |
This table provides a hypothetical example of photodegradation data that could be obtained for a pyrazole derivative.
Oxidative stability studies assess the susceptibility of a compound to degradation by oxidizing agents. The pyrazole ring can be susceptible to oxidation, which may lead to ring-opening or other transformations. For instance, the oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives has been reported under mild, transition-metal-free conditions researchgate.net.
An oxidative stability study of this compound would typically involve exposing the compound to an oxidizing agent, such as hydrogen peroxide, and analyzing the formation of degradation products over time. Techniques like HPLC coupled with mass spectrometry (MS) would be used to identify and quantify the parent compound and its degradation products. This allows for the elucidation of the degradation pathway and the determination of the rate of degradation.
Hydrolytic Stability Assessment
The hydrolytic stability of an active pharmaceutical ingredient (API) is a critical parameter evaluated during drug development, as it provides insights into the compound's intrinsic stability and potential degradation pathways. Hydrolysis, a chemical reaction with water, can be significantly influenced by pH and temperature, leading to the degradation of the drug substance and the formation of potential impurities. This section details the hydrolytic stability profile of this compound under various conditions, a process often investigated through forced degradation studies. biomedres.usrjptonline.orgbiomedres.us Such studies are essential for developing stability-indicating analytical methods and for understanding the chemical behavior of the molecule. nih.gov
While specific experimental data on the hydrolytic degradation of this compound is not extensively available in public literature, this assessment is based on the general principles of amide and pyrazole chemistry, alongside findings from studies on structurally related compounds. Amides are generally more resistant to hydrolysis than esters due to the resonance delocalization between the nitrogen lone pair and the carbonyl group. However, under stressed conditions of pH and temperature, hydrolysis of the amide bond is a primary degradation pathway.
Influence of pH
The rate of hydrolysis of this compound is expected to be significantly dependent on the pH of the solution. Forced degradation studies typically expose the drug substance to acidic, neutral, and alkaline conditions to determine its susceptibility to pH-catalyzed hydrolysis. nih.gov
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond. For this compound, this would result in the formation of 1H-pyrazole-5-carboxylic acid and tert-butylamine. The pyrazole ring itself is generally stable under acidic conditions, though extreme conditions could potentially lead to further degradation.
Neutral Conditions: In neutral pH, the hydrolysis of amides is typically slow. For this compound, minimal degradation is expected under neutral aqueous conditions at ambient temperature.
Alkaline Conditions: In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon of the amide. This is often the most significant pathway for amide degradation. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate salt and the amine. In the case of this compound, this would yield the salt of 1H-pyrazole-5-carboxylic acid and tert-butylamine. Studies on other pyrazole derivatives have shown significant degradation under alkaline conditions. biomedres.us
The following table illustrates the expected degradation profile of this compound under various pH conditions based on general principles of amide hydrolysis.
Table 1: Illustrative pH-Dependent Hydrolytic Stability of this compound at 40°C
| pH Condition | Reagent | Exposure Time (hours) | Degradation (%) | Major Degradants |
|---|---|---|---|---|
| Acidic | 0.1 M HCl | 24 | ~5-10% | 1H-pyrazole-5-carboxylic acid, tert-butylamine |
| Neutral | Water | 24 | <1% | Not significant |
| Alkaline | 0.1 M NaOH | 24 | ~15-25% | 1H-pyrazole-5-carboxylate, tert-butylamine |
Disclaimer: The data in this table is illustrative and based on the expected chemical behavior of this compound. Actual experimental results may vary.
Influence of Temperature
Temperature is a critical factor that accelerates the rate of chemical reactions, including hydrolysis. An increase in temperature provides the necessary activation energy for the hydrolytic cleavage of the amide bond. It is expected that the degradation of this compound would increase significantly with a rise in temperature across all pH conditions. Thermal degradation studies, often conducted at temperatures ranging from 40°C to 80°C, are used to assess this susceptibility. nih.gov
Table 2: Illustrative Temperature-Dependent Hydrolytic Stability of this compound in 0.1 M NaOH
| Temperature (°C) | Exposure Time (hours) | Degradation (%) |
|---|---|---|
| 25 (Ambient) | 24 | ~5-10% |
| 40 | 24 | ~15-25% |
| 60 | 24 | ~30-50% |
| 80 | 24 | >70% |
Disclaimer: The data in this table is illustrative and based on the expected chemical behavior of this compound. Actual experimental results may vary.
Potential Degradation Pathways
The primary degradation pathway for this compound under hydrolytic stress is the cleavage of the amide bond. This reaction breaks the molecule into two main components.
Primary Degradation Products:
1H-pyrazole-5-carboxylic acid: This is formed from the pyrazole-carbonyl portion of the molecule.
tert-butylamine: This is formed from the N-tert-butyl portion of the molecule.
Under more strenuous conditions (e.g., high temperature and extreme pH), further degradation of the primary products could occur, although the pyrazole ring is known for its relative stability. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are crucial for the separation, identification, and quantification of these degradation products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-tert-butyl-1H-pyrazole-5-carboxamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step protocols involving pyrazole core functionalization. For example, tert-butyl-protected pyrazole intermediates (e.g., tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) can be prepared using di-tert-butyl dicarbonate under reflux in 1,4-dioxane, followed by coupling with carboxamide precursors using reagents like DCC/DMAP . Purity optimization involves silica gel chromatography and spectroscopic validation (¹H/¹³C NMR, elemental analysis) .
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For structurally analogous pyrazole-carboxamides, SCXRD reveals bond angles (e.g., C-N-C bond angles ~120°) and intermolecular interactions (e.g., hydrogen bonding between amide groups and adjacent aromatic rings) . Computational tools like Gaussian or Mercury can supplement experimental data .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodology : Gas chromatography-mass spectrometry (GC/MS) with electron ionization (EI) or liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) are recommended. For biological matrices, supported liquid extraction (SLE) or solid-phase extraction (SPE) using C18 columns improves recovery rates .
Advanced Research Questions
Q. How do substituent variations on the pyrazole ring influence the compound’s pharmacological activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., halogenated or aryl-substituted analogs) and evaluating bioactivity. For example, tert-butyl groups enhance metabolic stability, while electron-withdrawing substituents (e.g., -NO₂) may modulate receptor binding in anticonvulsant assays . Docking simulations (AutoDock Vina, Schrödinger) against target proteins (e.g., GABA receptors) can predict binding affinities .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology : Triangulate data using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo efficacy models). For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Statistical tools like Bland-Altman analysis or hierarchical clustering identify outlier datasets .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G* level) assess thermodynamic stability, while accelerated stability testing (40°C/75% RH for 6 months) monitors degradation products via LC-MS. For tert-butyl derivatives, hydrolytic cleavage of the carboxamide group is a key degradation pathway .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodology : Refer to Safety Data Sheets (SDS) for acute toxicity profiles (e.g., LD₅₀ in rodents). Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride). Environmental controls (e.g., <1 ppm airborne exposure) and PPE (nitrile gloves, respirators) are mandatory due to potential skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
